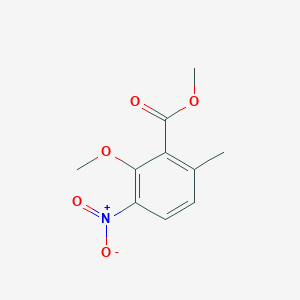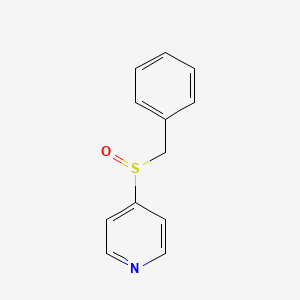
Methyl 2-methoxy-6-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-6-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. It is a derivative of benzoic acid and is characterized by the presence of methoxy, methyl, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-6-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and methylation reactions. One common method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, methyl iodide.
Major Products Formed
Oxidation: Methyl 2-methoxy-6-methyl-3-aminobenzoate.
Reduction: Methyl 2-methoxy-6-methyl-3-carboxybenzoate.
Substitution: Methyl 2-hydroxy-6-methyl-3-nitrobenzoate.
Scientific Research Applications
Methyl 2-methoxy-6-methyl-3-nitrobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-6-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Methyl 2-methoxy-6-methyl-3-nitrobenzoate can be compared with other similar compounds, such as:
- Methyl 2-methoxy-3-nitrobenzoate
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 4-hydroxy-3-nitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
Uniqueness
The presence of both methoxy and nitro groups in this compound imparts unique chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
CAS No. |
89586-16-3 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-methoxy-6-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-6-4-5-7(11(13)14)9(15-2)8(6)10(12)16-3/h4-5H,1-3H3 |
InChI Key |
CKSIOZKMUHXSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)



methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)


